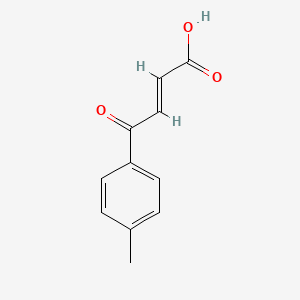

3-(4-Methylbenzoyl)acrylic acid

Description

Historical Context of Related Acrylic Acid Derivatives in Organic Synthesis

The study of acrylic acid and its derivatives has a long history, with the term "acrylic" first being used in 1843 to describe a chemical derivative of acrolein. wikipedia.orgatamankimya.com Acrylic acid itself, the simplest unsaturated carboxylic acid, was initially synthesized through methods that are now largely considered obsolete due to economic and environmental concerns. wikipedia.org One such early method was the hydrocarboxylation of acetylene, a process known as Reppe chemistry, which required nickel carbonyl and high pressures of carbon monoxide. wikipedia.orgatamankimya.com Another historical production route involved the hydrolysis of acrylonitrile, but this method generated ammonium (B1175870) byproducts that required disposal. wikipedia.org

Over time, more efficient and sustainable methods for the synthesis of acrylic acid derivatives have been developed. These compounds are recognized as important building blocks in various chemical industries. brazilianjournals.com.br For instance, they are key components in the production of polymers, coatings, adhesives, and cosmetics. brazilianjournals.com.brchemtradeasia.in The Knoevenagel condensation is one of the well-established reactions used to synthesize acrylic acid derivatives. brazilianjournals.com.br Research continues to focus on developing novel and more efficient synthetic methodologies, including the use of ultrasound irradiation to accelerate reactions and improve yields on a multigram scale. brazilianjournals.com.br The versatility of acrylic acid derivatives is further demonstrated by their use in synthesizing bioactive molecules with potential applications against a variety of diseases. brazilianjournals.com.br

Significance of the Methylbenzoyl Moiety in Chemical Research

The methylbenzoyl group is a significant structural motif in medicinal chemistry and materials science. ontosight.aiontosight.ai The presence and position of the methyl group on the benzoyl ring can influence the physical, chemical, and biological properties of a molecule. ontosight.ai For example, derivatives of N-(4-Methylbenzoyl)alanine have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

The benzoylpiperidine fragment, which contains a benzoyl group, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. mdpi.com The carbonyl group within the benzoyl moiety can form hydrogen bonds, which is a key interaction in drug-receptor binding. mdpi.com The methylbenzoyl moiety, as a component of more complex molecules, has been integral to the development of compounds targeting specific enzymes and receptors. For instance, a compound containing a 2-methylbenzoyl group was identified as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), a target in metabolic disease research. mdpi.com Furthermore, thiourea (B124793) derivatives incorporating isomeric methylbenzoyl groups have been synthesized and studied for their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net

Overview of Academic Research Trajectories for 3-(4-Methylbenzoyl)acrylic Acid

Academic and industrial research into this compound has explored its utility as a versatile intermediate in several key areas. A significant trajectory of research has been its application in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For example, it has served as a starting material for the creation of nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides. ontosight.ai

In the realm of materials science, this compound is utilized in polymer chemistry as a monomer for producing specialty polymers, where it can enhance properties like thermal stability and flexibility. chemimpex.com It is also employed in the coatings industry, particularly in the formulation of UV-curable coatings, where it contributes to improved adhesion and durability. chemimpex.com Another notable application is its use as a photoinitiator in UV-curable systems, which is valuable in the printing and coatings industries for facilitating efficient curing processes. chemimpex.com

More specific biological research has identified trans-3-(4-Methylbenzoyl)acrylic acid as a potent and selective inhibitor of serine/threonine protein kinase. biosynth.com This inhibitory action is believed to occur through the inhibition of phosphatidylcholine-specific phospholipase C, which in turn prevents the phosphorylation of proteins necessary for cell division. biosynth.com This line of inquiry points towards its potential in the development of new therapeutic agents. biosynth.com

| Property | Value | Source |

| IUPAC Name | (2E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | ontosight.ai |

| Molecular Formula | C₁₁H₁₀O₃ | sigmaaldrich.com |

| Molecular Weight | 190.20 g/mol | sigmaaldrich.com |

| Appearance | Pale yellow to yellow crystals or powder | thermofisher.com |

| Melting Point | 136.0-142.0 °C | thermofisher.com |

| Research Area | Application of this compound | Source |

| Pharmaceuticals | Intermediate in the synthesis of NSAIDs and other drugs. | ontosight.aichemimpex.com |

| Agrochemicals | Intermediate in the synthesis of herbicides. | ontosight.aichemimpex.com |

| Polymer Chemistry | Monomer for specialty polymers to enhance thermal stability and flexibility. | chemimpex.com |

| Coatings Industry | Component in UV-curable coatings for improved adhesion and durability. | chemimpex.com |

| Biochemical Research | Potent and selective inhibitor of serine/threonine protein kinase. | biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJMEFZKYZHWEO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901326 | |

| Record name | NoName_427 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-36-5 | |

| Record name | trans-3-(4-Methylbenzoyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3-(4-Methylbenzoyl)acrylic Acid

The synthesis of this compound, a β-aroylacrylic acid, can be achieved through several chemical pathways. These routes primarily involve the formation of a carbon-carbon bond between an aromatic system and a three-carbon acrylic acid backbone. The choice of method often depends on factors such as starting material availability, desired yield, and reaction conditions.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary method for producing this compound. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.com

In the synthesis of this compound, the common reactants are toluene (B28343) (the aromatic substrate) and maleic anhydride (B1165640) (the acylating agent). researchgate.net Aluminum chloride (AlCl₃) is frequently employed as the Lewis acid catalyst to activate the anhydride. orgsyn.org The reaction proceeds by adding anhydrous AlCl₃ to a mixture of toluene and maleic anhydride, often in an excess of the aromatic solvent. orgsyn.org The mixture is then heated to facilitate the reaction, followed by a hydrolysis step with water and hydrochloric acid to decompose the intermediate aluminum complex and yield the final keto-acid product. orgsyn.org This approach is advantageous because the resulting ketone product is deactivated towards further acylation, preventing polysubstitution. organic-chemistry.orglibretexts.org

Table 1: Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Aromatic Substrate | Toluene | researchgate.net |

| Acylating Agent | Maleic Anhydride | researchgate.netorgsyn.org |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | orgsyn.org |

| Reaction Type | Electrophilic Aromatic Substitution | organic-chemistry.orgsigmaaldrich.com |

| Key Steps | 1. Addition of AlCl₃ to reactants. 2. Heating under reflux. 3. Hydrolysis with H₂O/HCl. | orgsyn.org | | Product | this compound | sigmaaldrich.com |

Condensation reactions provide an alternative route to this compound and other β-aroylacrylic acids. ontosight.ai One such method involves the condensation of 4-methylbenzaldehyde (B123495) with malonic acid. ontosight.ai This type of reaction, often a variation of the Knoevenagel or Doebner condensation, typically occurs under basic catalysis, for instance, using piperidine. The reaction joins the aldehyde and the active methylene (B1212753) compound, followed by decarboxylation to form the α,β-unsaturated carboxylic acid structure.

Another documented condensation approach is the reaction of 4-methylbenzoyl chloride with acrylic acid. ontosight.ai This method directly combines the aroyl group with the acrylic acid backbone.

Table 2: Condensation Reaction Pathway

| Reactant 1 | Reactant 2 | Reaction Type | Source(s) |

|---|---|---|---|

| 4-Methylbenzaldehyde | Malonic Acid | Knoevenagel/Doebner Condensation | ontosight.ai |

| 4-Methylbenzoyl chloride | Acrylic Acid | Acylation/Condensation | ontosight.ai |

Modern organic synthesis emphasizes the development of more efficient, environmentally friendly, and versatile methodologies. For the synthesis of β-aroylacrylic acids, including this compound, contemporary strategies focus on improving upon traditional methods like the Friedel-Crafts acylation.

Key areas of innovation include:

Catalyst Development : Research has explored alternatives to the stoichiometric amounts of AlCl₃ typically required. organic-chemistry.org Heterogeneous catalysts like zinc oxide (ZnO) have been shown to be effective and reusable for Friedel-Crafts acylations. organic-chemistry.org Other efficient catalysts include aluminum dodecatungstophosphate and erbium trifluoromethanesulfonate, which can be used in smaller quantities and may work under milder or solvent-free conditions. organic-chemistry.orgsigmaaldrich.com

Greener Reaction Conditions : Efforts to develop "greener" protocols have led to solvent-free reactions, often facilitated by microwave irradiation, which can reduce reaction times and energy consumption. organic-chemistry.orgsigmaaldrich.com The use of reagents like cyanuric chloride with AlCl₃ allows for the direct use of carboxylic acids instead of acyl chlorides, avoiding the need to prepare the more reactive acyl halide first. organic-chemistry.org

Click Chemistry Approaches : The principles of "click chemistry," which favor simple, high-yielding reactions, have been applied to the synthesis of derivatives of β-aroylacrylic acids. core.ac.uk For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to modify molecules containing the acrylic acid scaffold. core.ac.uk

These modern strategies aim to enhance the synthesis by improving yields, simplifying procedures, and reducing environmental impact. organic-chemistry.orgcore.ac.uk

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions and expanding their scope. For this compound, mechanistic studies have primarily focused on the well-established Friedel-Crafts acylation pathway.

The mechanism of the Friedel-Crafts acylation for synthesizing this compound from toluene and maleic anhydride with AlCl₃ catalyst proceeds through several distinct steps:

Formation of the Acylium Ion : The reaction initiates with the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (maleic anhydride). The aluminum chloride coordinates to a carbonyl oxygen of the anhydride, polarizing the C=O bond and making the acyl carbon more electrophilic. This complex then cleaves to form a highly reactive acylium ion. libretexts.orgsigmaaldrich.com This electrophile is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations. libretexts.org

Electrophilic Attack : The generated acylium ion acts as a potent electrophile. It attacks the electron-rich aromatic ring of toluene. sigmaaldrich.com The methyl group of toluene is an activating, ortho-, para-director. Due to steric hindrance at the ortho position, the attack predominantly occurs at the para-position, leading to the desired 4-methylbenzoyl structure. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organic-chemistry.orglibretexts.org

Restoration of Aromaticity : In the final step, a weak base, typically the [AlCl₃(OH)]⁻ complex formed during hydrolysis, removes a proton from the carbon atom bearing the new acyl group. libretexts.org This deprotonation restores the stable aromatic system and yields the aluminum salt of the final product. Subsequent aqueous workup liberates this compound. orgsyn.org

Kinetic studies provide quantitative insight into reaction rates, transition states, and the factors that influence them. While specific, detailed kinetic data for the synthesis of this compound is not extensively published, general kinetic principles of Friedel-Crafts acylation are well-understood and applicable.

Key findings from related kinetic investigations include:

The reaction rate is significantly influenced by the electrophilicity of the acylating agent and the nucleophilicity of the arene. open.ac.uk Toluene, being more nucleophilic than benzene (B151609) due to the electron-donating methyl group, generally reacts faster.

The choice and concentration of the Lewis acid catalyst are critical. The rate often increases with catalyst concentration, but the relationship is not always linear due to the formation of various complexes between the catalyst, reactant, and product. organic-chemistry.org

Correlation analysis in some acyl transfer reactions suggests that the rate is controlled by the interaction of frontier orbitals in the transition state. science.gov The nature of this transition state—whether it is early (resembling a π-complex) or late (resembling a σ-complex)—can depend on the reactivity of the electrophile. open.ac.uk

A kinetic study on the Friedel-Crafts acylation of polystyrene with maleic anhydride has also been conducted, providing insights applicable to similar systems. selcuk.edu.tr However, more targeted kinetic studies on the homogeneous synthesis of this compound would be beneficial for precise process optimization.

Derivatization and Functionalization Strategies

The unique structural features of this compound, namely the presence of a carboxylic acid group, an α,β-unsaturated ketone, and an aromatic ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules. These reactive sites allow for a variety of derivatization and functionalization strategies, leading to the formation of diverse heterocyclic systems and products of cycloaddition reactions.

Synthesis of Heterocyclic Compounds from this compound Precursors

The inherent reactivity of the γ-keto-α,β-unsaturated carboxylic acid moiety in this compound and its derivatives facilitates the construction of various heterocyclic rings. These reactions often proceed through condensation mechanisms, where the keto and carboxylic acid groups react with dinucleophiles to form stable ring structures.

Pyridazinones are a class of heterocyclic compounds that can be synthesized from β-aroylacrylic acids. The reaction typically involves condensation with hydrazine (B178648) hydrate (B1144303). sphinxsai.com In this process, the hydrazine molecule reacts with the carbonyl group of the ketone and the carboxylic acid group of the acrylic acid moiety to form a six-membered dihydropyridazinone ring. While the general synthesis involves β-aroylpropionic acids reacting with hydrazine derivatives, this method is applicable to α,β-unsaturated analogues like this compound. sphinxsai.com The resulting 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives are important scaffolds in medicinal chemistry. researchgate.netscholarsresearchlibrary.com

For instance, the reaction of a β-aroylpropionic acid with hydrazine hydrate in boiling ethanol (B145695) leads to the formation of the corresponding pyridazinone derivative. researchgate.netsemanticscholar.org This transformation is a common and efficient method for constructing the pyridazinone core. sphinxsai.com

Table 1: Synthesis of Pyridazinone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|

Note: This table represents a general reaction scheme.

The synthesis of oxazinone and furanone rings can also be achieved using this compound or its derivatives as starting materials. The formation of a 1,2-oxazin-6-one ring, for example, can be accomplished by reacting a derivative of 3-aroylprop-2-enoic acid with hydroxylamine (B1172632) hydrochloride in refluxing pyridine (B92270). idosi.org This reaction proceeds via condensation of the hydroxylamine with the keto and carboxyl functionalities.

Furanones, specifically 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, have been prepared from the closely related 3-(4-methyl-benzoyl)propanoic acid by reacting it with various aromatic aldehydes. researchgate.net This suggests that this compound can also serve as a precursor to furanone derivatives, which are themselves valuable intermediates in organic synthesis. researchgate.net The synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a compound with significant industrial applications, highlights the importance of furanone structures. cnif.cn

Table 2: Synthesis of Oxazinone and Furanone Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Aroylprop-2-enoic acid derivative | Hydroxylamine Hydrochloride | 1,2-Oxazin-6-one derivative |

The 1,3,4-oxadiazole (B1194373) moiety is another important heterocyclic system that can be synthesized from derivatives of this compound. A common synthetic route involves the cyclization of a carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netnih.govmdpi.com

Specifically, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared from 3-(aroyl)propionic acids. researchgate.net In a typical procedure, 3-(4-bromobenzoyl)propionic acid is reacted with various aryl acid hydrazides in phosphorus oxychloride to yield 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. researchgate.net This methodology can be extended to 3-(4-Methylbenzoyl)propionic acid, a reduced form of this compound, to generate a library of oxadiazole derivatives. The cyclization of the carboxylic acid group into a 1,3,4-oxadiazole ring is a key transformation. researchgate.net

Table 3: General Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product |

|---|

Diels-Alder Reactions with this compound as Dienophile

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. iitk.ac.in In these reactions, this compound can function as a dienophile due to the electron-withdrawing nature of its carbonyl and carboxyl groups, which activate the carbon-carbon double bond for cycloaddition with a conjugated diene.

Research has shown that this compound can participate in intramolecular Diels-Alder (IMDA) reactions. acs.orgnih.gov For example, it can be used as a component in a one-pot Ugi four-component condensation followed by an IMDA sequence to produce rigid tricyclic nitrogen heterocycles. acs.orgnih.gov In these reactions, the acrylic acid derivative acts as the dienophile, reacting with a diene generated in situ to form complex polycyclic structures. acs.orgnih.gov The cyclopentadiene (B3395910) adduct of trans-3-(4-methylbenzoyl)acrylic acid has also been utilized in the synthesis of condensed pyrroloepoxyquinazolines. researchgate.net

A key feature of the Diels-Alder reaction is its inherent stereospecificity, where the stereochemistry of the reactants is maintained in the product. iitk.ac.inlibretexts.org This allows for a high degree of control over the stereochemical outcome of the reaction.

In the context of reactions involving this compound and its derivatives, excellent stereoselectivity has been observed. acs.orgnih.gov For instance, in the Ugi/IMDA sequence, the cycloaddition proceeds with high stereoselectivity, leading to the formation of five stereogenic centers. acs.orgnih.gov The reaction of this compound directly yields the cycloaddition product at room temperature with high efficiency. acs.orgnih.gov

Furthermore, in asymmetric Diels-Alder reactions, chiral auxiliaries or catalysts can be employed to induce facial selectivity, leading to the preferential formation of one enantiomer. rsc.orglibretexts.org For example, the use of a chiral oxazolidinone auxiliary attached to an acryloyl system, similar in structure to this compound, in the presence of a Lewis acid catalyst, can afford the Diels-Alder adduct with excellent diastereoselectivity. rsc.org This highlights the potential for achieving stereoselective control in cycloaddition reactions utilizing this compound as a dienophile.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrazine hydrate |

| 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one |

| β-Aroylpropionic acid |

| 3-Aroylprop-2-enoic acid |

| Hydroxylamine hydrochloride |

| 1,2-Oxazin-6-one |

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone |

| 3-(4-Methyl-benzoyl)propanoic acid |

| Aromatic aldehyde |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |

| 1,3,4-Oxadiazole |

| Acid hydrazide |

| Phosphorus oxychloride |

| 3-(4-Bromobenzoyl)propionic acid |

| Aryl acid hydrazide |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole |

| Cyclopentadiene |

| Pyrroloepoxyquinazoline |

| Oxazolidinone |

Influence of Lewis Acids on Reactivity and Selectivity

Lewis acids play a pivotal role in modulating the reactivity and selectivity of reactions involving α,β-unsaturated carbonyl compounds like this compound. wikipedia.org By definition, a Lewis acid acts as an electron pair acceptor, interacting with lone-pair bearing atoms such as the oxygen in the carbonyl and carboxyl groups of the acrylic acid derivative. wikipedia.org This interaction polarizes the molecule, increasing the electrophilic character of the β-carbon and rendering the compound more susceptible to nucleophilic attack. sioc.ac.cn

The coordination of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to one or both of the carbonyl oxygen atoms withdraws electron density from the conjugated system. wikipedia.orgresearchgate.net This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, thereby accelerating reactions with nucleophiles. nih.gov

This catalytic approach is fundamental in various transformations, including Diels-Alder reactions and Friedel-Crafts acylations, where enhanced reactivity and controlled selectivity are desired. wikipedia.orgresearchgate.net In the context of this compound, Lewis acid catalysis can facilitate cycloadditions and conjugate additions by lowering the activation energy of the reaction. researchgate.netnih.gov The choice of Lewis acid and its steric bulk can also influence the stereochemical outcome of these reactions, providing a pathway to specific isomers. researchgate.net

Michael Addition Reactions

The structure of this compound, featuring an α,β-unsaturated carbonyl system, makes it an excellent Michael acceptor. wikipedia.org The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to the β-carbon of an activated alkene. wikipedia.orgmasterorganicchemistry.com This reaction is a widely used and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

In this reaction, the (4-Methylbenzoyl) group and the carboxylic acid group act as electron-withdrawing groups, which activate the double bond for nucleophilic attack. A variety of nucleophiles, including enolates, amines, thiols, and compounds with active methylene groups, can act as Michael donors. wikipedia.orgmasterorganicchemistry.com

Studies on analogous β-aroylacrylic acids demonstrate their condensation with active methylene compounds under Michael reaction conditions to yield a range of adducts. For example, the reaction of β-aroylacrylic acids with malononitrile (B47326) can lead to the formation of 4H-pyran or pyridine derivatives, depending on the catalyst used. raco.cat This reactivity highlights the utility of this compound as a versatile building block in the synthesis of complex heterocyclic systems. raco.cat

| Michael Donor (Nucleophile) | Catalyst/Conditions | Resulting Adduct Type (Expected for this compound) | Reference |

|---|---|---|---|

| Malononitrile | Piperidine | Substituted 4H-Pyran | raco.cat |

| Malononitrile | Ammonium (B1175870) Acetate | Substituted Pyridine | raco.cat |

| β-Ketoesters | Organocatalyst | All-carbon quaternary stereocenter product | rsc.org |

| Compounds with active methylene groups | Base | Michael Adducts (e.g., substituted ketones, lactones) | raco.cat |

Rhodium(III)-Catalyzed Decarboxylative Coupling Reactions

Recent advancements in synthetic chemistry have highlighted the use of α,β-unsaturated carboxylic acids in rhodium(III)-catalyzed decarboxylative coupling reactions. nih.govnih.gov This methodology allows for the formation of highly substituted pyridine scaffolds, which are prevalent in medicinal chemistry. nih.gov

In this transformation, this compound can react with α,β-unsaturated O-pivaloyl oximes in the presence of a Rh(III) catalyst. nih.govnih.gov The carboxylic acid moiety serves as a "traceless" activating group; it facilitates the reaction and is removed via decarboxylation in the process. nih.gov This strategy leads to the formation of 5-substituted pyridines with exceptional regioselectivity. nih.govnih.gov

The catalytic cycle is believed to involve the generation of a rhodacycle intermediate, followed by C–N bond formation and subsequent decarboxylation. nih.gov Mechanistic studies have clarified that this process does not proceed through a picolinic acid intermediate. nih.gov The use of acrylic acids bearing aryl substituents, such as this compound, has been shown to be effective in this coupling, demonstrating the broad scope of the reaction. nih.gov

| Component | Description | Reference |

|---|---|---|

| Acrylic Acid Substrate | α,β-Unsaturated carboxylic acids, including those with aryl substitution like this compound. | nih.govnih.gov |

| Coupling Partner | α,β-Unsaturated O-pivaloyl oximes. | nih.gov |

| Catalyst System | Typically a Rh(III) complex, such as [RhCpCF3Cl2]2, often with a silver salt co-catalyst (e.g., AgOTs). | nih.gov |

| Key Feature | The carboxylic acid acts as a traceless activating group, removed via decarboxylation. | nih.govnih.gov |

| Product | Highly substituted pyridines formed with high regioselectivity. | nih.gov |

Stereochemical Aspects and Isomerism

Configurational Isomers of 3-(4-Methylbenzoyl)acrylic Acid

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. edubull.com In the case of this compound, this isomerism arises from the restricted rotation around the carbon-carbon double bond in its acrylic acid moiety. This restriction gives rise to two distinct geometric isomers: the cis (Z) and trans (E) forms.

The spatial arrangement of the substituent groups attached to the double bond determines the configuration. The trans isomer, where the carboxyl and benzoyl groups are on opposite sides of the double bond, is generally the more stable and commonly available form. Its structure is explicitly defined as the (E)-isomer by its InChI key, VNJMEFZKYZHWEO-VOTSOKGWSA-N. sigmaaldrich.com While the (Z)-isomer is less common, its presence alongside the (E)-isomer in reaction mixtures can be identified through spectroscopic methods like ¹H NMR, which would show distinct signals for each configuration. oup.com

Table 1: Configurational Isomers of this compound This table is interactive. Click on the headers to sort.

| Isomer Name | IUPAC Name | Configuration | Key Structural Feature |

|---|---|---|---|

| trans-3-(4-Methylbenzoyl)acrylic acid | (E)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | E | Carboxyl and benzoyl groups are on opposite sides of the C=C double bond. |

| cis-3-(4-Methylbenzoyl)acrylic acid | (Z)-4-(4-methylphenyl)-4-oxobut-2-enoic acid | Z | Carboxyl and benzoyl groups are on the same side of the C=C double bond. |

Isomerization Phenomena in Derivatives

Derivatives of this compound can undergo isomerization, converting from one isomeric form to another under certain reaction conditions. This phenomenon is particularly relevant when the acrylic acid moiety is involved in chemical transformations.

The conversion between cis and trans isomers, particularly in derivatives, is a notable phenomenon. Research has shown that in reactions involving related γ-oxocarboxylic acids, cis-trans isomerization can occur. For instance, studies on the reactions of various γ-oxocarboxylic acids, including derivatives like cis-2-(4-methylbenzoyl)cyclohexanecarboxylic acid, have demonstrated that cis to trans isomerization can take place during the course of a reaction. researchgate.netresearchgate.net This transformation is often promoted by factors such as enolization, which can be facilitated by the reaction conditions. researchgate.net The resulting stereochemistry of the products is thus influenced not only by the starting material's configuration but also by the potential for isomerization during the synthetic process.

Enantioselective Catalysis in Reactions Involving this compound Adducts

While this compound itself is not chiral, it can be used as a precursor to form chiral molecules through addition reactions across its double bond. Adducts of this compound, such as those formed in Diels-Alder reactions, can contain multiple stereogenic centers. researchgate.net For example, the reaction of trans-3-(4-methylbenzoyl)acrylic acid with cyclopentadiene (B3395910) yields an adduct with newly formed chiral centers, the stereochemistry of which has been confirmed by methods including X-ray crystallography. researchgate.netresearchgate.net

The synthesis of these adducts can be controlled using enantioselective catalysis to favor the formation of a specific enantiomer. rsc.org Asymmetric catalysis in Diels-Alder reactions involving acrylic acid derivatives is a well-established strategy to produce optically active products. sigmaaldrich.com This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the synthesis of a single, desired enantiomer. Such methods are crucial in modern chemistry for producing chiral molecules with specific biological activities or material properties. mdpi.com

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 3-(4-Methylbenzoyl)acrylic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon-hydrogen framework can be obtained.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in this compound. In a typical ¹H NMR spectrum, the protons of the acrylic acid moiety and the aromatic ring exhibit distinct chemical shifts. The vinyl protons of the acrylic acid group generally appear as doublets in the range of δ 6.2–7.8 ppm. The aromatic protons of the 4-methylbenzoyl group also resonate in this downfield region. The methyl group protons, being more shielded, typically show a singlet at a higher field.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Methyl Protons | ~2.4 | Singlet | - |

| Vinylic Protons | ~6.5 - 7.9 | Doublet | ~15 |

| Aromatic Protons | ~7.3 - 7.9 | Multiplet | - |

| Carboxylic Acid Proton | ~10-12 | Broad Singlet | - |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and carboxylic acid groups are typically observed at the most downfield chemical shifts, often in the range of δ 166-190 ppm. The aromatic and vinylic carbons resonate at intermediate chemical shifts, while the methyl carbon appears at the highest field.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ ppm) |

| Methyl Carbon | ~21 |

| Vinylic Carbons | ~129 - 142 |

| Aromatic Carbons | ~129 - 145 |

| Carboxylic Acid Carbonyl | ~166 |

| Ketone Carbonyl | ~189 |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, DEPT, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent vinylic protons and between the ortho-, meta-, and para-protons on the aromatic ring. sdsu.edu

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. sinica.edu.tw

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra show direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.comprinceton.edu This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the proton signal of the methyl group would correlate with its corresponding carbon signal. sdsu.eduyoutube.comprinceton.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for the various functional groups present.

Key vibrational bands for this compound include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.

Another strong C=O stretching band for the ketone carbonyl group, usually at a slightly lower wavenumber due to conjugation, around 1650 cm⁻¹.

C=C stretching vibrations for the aromatic ring and the acrylic double bond in the 1600-1450 cm⁻¹ region.

C-O stretching and O-H bending vibrations for the carboxylic acid group are also observed.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic/Vinylic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2970 | Weak-Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C=O Stretch (Ketone) | ~1650 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1200-1300 | Strong |

| O-H Bend (Carboxylic Acid) | 900-950 | Broad, Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, prominent peaks would be expected for:

The symmetric C=C stretching of the aromatic ring.

The C=C stretching of the acrylic double bond.

The C=O stretching vibrations.

The combination of FTIR and FT-Raman data provides a comprehensive vibrational analysis of the molecule, confirming the presence of key functional groups and providing insights into the molecular symmetry and bonding. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is dominated by the presence of multiple chromophores that form a conjugated system. This system includes the p-tolyl group, the carbonyl group (C=O), and the carbon-carbon double bond (C=C) of the acrylic acid moiety.

The table below outlines the principal chromophores within this compound and their expected contribution to the UV-Vis spectrum.

| Chromophore | Electronic Transition | Expected Absorption Region |

| Benzoyl Group | π → π | Strong absorption, typically in the 240-280 nm range. |

| α,β-Unsaturated Ketone | π → π | Strong absorption, typically shifted to >215 nm due to conjugation. |

| n → π* | Weaker absorption at longer wavelengths, often >300 nm. |

This table is generated based on established principles of UV-Vis spectroscopy for organic chromophores.

Studies on similar conjugated systems, such as other acrylic acid derivatives, confirm that the delocalization of π electrons between a double bond and a carboxyl group leads to a significant red-shift in the absorption spectrum. nsf.gov The precise absorption maxima and molar absorptivity are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. upi.edu

X-ray Crystallography of this compound Adducts and Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a solid crystalline state. While the crystal structure of the parent this compound is not the primary focus of available research, the technique has been pivotal in characterizing the structures of its various adducts and derivatives, confirming reaction outcomes and establishing complex stereochemistry. researchgate.netresearchgate.net

The reaction of this compound and its analogs (α,β-unsaturated ketones or chalcones) with nucleophiles like hydrazine (B178648) yields heterocyclic derivatives such as pyrazolines. mdpi.com X-ray crystallography provides the definitive evidence for the formation of these new ring systems. By analyzing the diffraction pattern of a single crystal, researchers can precisely map the positions of each atom, confirming the molecular connectivity, bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

For instance, in the synthesis of novel N-substituted pyrazolines, single-crystal X-ray diffraction is the standard method to confirm the structure unambiguously. mdpi.com This analysis is critical for distinguishing between potential isomers and for understanding the spatial arrangement of substituents on the newly formed heterocyclic ring.

A significant application of X-ray crystallography in the study of this compound is in the characterization of its Diels-Alder adducts. The reaction of trans-3-(4-methylbenzoyl)acrylic acid (acting as a dienophile) with a diene like cyclopentadiene (B3395910) results in the formation of a bicyclic product through a process known as ring annelation. This reaction creates several new chiral centers.

Research has shown that for the cyclopentadiene adduct of trans-3-(4-methylbenzoyl)acrylic acid, X-ray crystallography was successfully used to establish the resulting structure, including the nature of the ring fusion (annelation) and the relative configuration of the aryl group on the newly formed chiral center. researchgate.netresearchgate.net This level of stereochemical detail is often impossible to ascertain with certainty using spectroscopic methods like NMR alone. The crystallographic data provides conclusive proof of the stereostructure, which is fundamental to understanding the reaction mechanism and the properties of the resulting molecule. researchgate.net

The table below summarizes the application of X-ray crystallography in analyzing derivatives of this compound.

| Derivative Type | Structural Information Obtained | Significance |

| Diels-Alder Adducts | Ring Annelation, Stereochemistry of Chiral Centers | Confirms reaction mechanism and determines the 3D structure of complex polycyclic products. researchgate.netresearchgate.net |

| Pyrazoline Derivatives | Heterocyclic Ring Formation, Substituent Positions | Provides definitive proof of structure for synthesized heterocyclic compounds. mdpi.com |

This table highlights key structural insights gained from X-ray crystallographic studies on compounds derived from this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to calculate the electronic properties, optimized structures, and vibrational frequencies of various organic molecules, including derivatives of benzene (B151609) and acrylic acid. nih.govresearchgate.net

DFT calculations are instrumental in elucidating the electronic nature and reactivity of 3-(4-Methylbenzoyl)acrylic acid. By optimizing the molecular geometry using methods like B3LYP with basis sets such as 6-31G** or 6-311++G(**), researchers can determine key electronic parameters. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Key reactivity and selectivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. nih.gov

Natural Bond Orbital (NBO) analysis can be employed to study electron delocalization, while Molecular Electrostatic Potential (MEP) surfaces predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netcu.edu.eg For this compound, the carbonyl oxygen and the carboxylic acid group are expected to be regions of high negative potential, indicating susceptibility to electrophilic attack.

| Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Represents the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (IP) | Energy needed to remove one electron. | Measures the molecule's tendency to become a cation. researchgate.net |

| Electron Affinity (EA) | Energy released when gaining an electron. | Measures the molecule's tendency to become an anion. researchgate.net |

| Electronegativity (χ) | The power to attract electrons. | Indicates the ability to attract bonding electrons. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | A harder molecule has a larger energy gap. nih.gov |

DFT calculations are highly effective for predicting the vibrational spectra (FTIR and FT-Raman) of molecules. researchgate.net Theoretical vibrational frequencies can be calculated and then compared with experimental data to achieve precise assignments of the fundamental modes. nih.gov For acrylic acid derivatives, key vibrational modes include the C=O stretching of the carboxylic acid and ketone groups, C=C stretching of the acrylate (B77674) moiety, and various bending and stretching modes of the phenyl ring. nih.gov For instance, the characteristic absorption peak of a carbonyl group is typically observed around 1684 cm⁻¹ in FTIR spectra. nih.govd-nb.info Comparing the calculated frequencies with experimental values allows for a comprehensive understanding of the molecule's vibrational behavior. nih.gov

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Indicates the presence of the carboxylic acid group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the aromatic ring structure. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Characteristic of the dimerized carboxyl group. |

| C=O Stretch (Ketone) | 1690 - 1670 | Identifies the benzoyl ketone group. d-nb.info |

| C=C Stretch (Alkene) | 1650 - 1600 | Corresponds to the acrylic double bond. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Associated with the carboxyl C-O bond. |

Theoretical calculations using DFT methods can also determine the thermodynamic properties of this compound. nih.gov Parameters such as heat capacity, entropy, and enthalpy can be computed at different temperatures. These calculations provide valuable data on the thermal stability and behavior of the compound under various conditions, which is crucial for its synthesis and application in materials science. chemimpex.com

Quantum Chemical Methods for Stereochemical Analysis

Quantum chemical methods are essential for the structural and conformational analysis of complex molecules, including the determination of stereochemistry. researchgate.net For molecules with multiple stereogenic centers, these computational techniques can predict the most stable conformations and elucidate structural features that may be related to biological activity. In the case of trans-3-(4-methylbenzoyl)acrylic acid, quantum chemical calculations can be used to analyze its adducts, such as those formed with cyclopentadiene (B3395910). The results from these calculations can be correlated with experimental data from X-ray crystallography and NMR spectroscopy to establish the precise three-dimensional structure and relative stereochemistry of the products. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unair.ac.id This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates. The process involves placing the ligand into the binding site of a protein and calculating a score, often representing the binding free energy, which indicates the stability of the ligand-receptor complex. unair.ac.idnih.gov A lower binding energy or score suggests a more stable and potentially stronger interaction. unair.ac.id

Simulations for derivatives of this compound would involve docking the molecule into the active site of a target protein, such as phospholipase A2 or protease K, which are implicated in inflammatory processes. researchgate.net The results can provide a rationale for the molecule's potential biological activity and guide the design of more potent derivatives.

A key outcome of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues within the protein's binding pocket. unair.ac.id These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often a major driving force for binding.

Electrostatic Interactions: Occur between charged or polar groups. nih.gov

Visual inspection of the docked complex using software like VMD allows for the identification of key residues involved in the binding. nih.gov For this compound, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues, while the tolyl group can engage in hydrophobic interactions. The binding affinity (ΔG) can be used to estimate the inhibition constant (Ki), a measure of the ligand's potency as an inhibitor. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Phospholipase A2 (hypothetical) | -8.5 | His48, Asp49 | Hydrogen Bond (with carboxylic acid) |

| Phe5, Leu31 | Hydrophobic (with tolyl group) | ||

| Protease K (hypothetical) | -7.9 | Ser224, Gly100 | Hydrogen Bond (with carbonyl oxygen) |

| Val151, Trp104 | Hydrophobic (with phenyl ring) |

Molecular Dynamics Simulations (where applicable for related compounds)

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in the reviewed literature, the methodology is widely applied to related organic molecules, such as acrylic acid derivatives and benzoyl compounds. MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes, molecular stability, and interactions with other molecules, such as solvents or biological receptors. For a molecule like this compound, MD simulations could elucidate its flexibility, particularly the rotation around the single bonds connecting the phenyl ring, the carbonyl group, and the acrylic acid moiety.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions that are rich or deficient in electrons. uni-muenchen.de These maps are calculated using density functional theory (DFT) methods, such as B3LYP, to provide a guide to the molecule's reactivity towards charged reactants. uni-muenchen.decu.edu.eg

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are predominantly located around the oxygen atoms of the carbonyl group and the carboxylic acid group, which possess high electronegativity. uni-muenchen.de

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, especially the acidic proton of the carboxylic acid group. mdpi.com

Neutral Regions (Green): These areas represent regions of neutral or near-zero potential, often located over the carbon-hydrogen bonds of the aromatic ring.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other chemical species. uni-muenchen.de

Table 1: MEP Analysis Color Code and Reactivity Implications

| Color on MEP Surface | Electrostatic Potential | Implication for Reactivity | Likely Location on this compound |

|---|---|---|---|

| Red | Most Negative | Site for electrophilic attack; proton acceptor | Carbonyl and hydroxyl oxygen atoms |

| Yellow | Moderately Negative | Site for electrophilic attack | Vicinity of oxygen atoms |

| Green | Neutral | Low reactivity with charged species | Aromatic ring C-H bonds |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure picture of bonds and lone pairs. uni-muenchen.de This method is used to analyze hyperconjugative interactions, charge delocalization, and the stability they impart to the molecule. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. researchgate.net

In this compound, NBO analysis would reveal:

Strong Intramolecular Interactions: Significant stabilization energies arising from the delocalization of π-electrons from the phenyl ring to the carbonyl group and the acrylic acid moiety.

Bond Character: The analysis clarifies the hybrid character and polarity of the bonds, such as the polar C=O, C-O, and O-H bonds. researchgate.net

Table 2: Expected NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Contribution |

|---|---|---|---|

| π(C=C) in Phenyl Ring | π*(C=O) of Carbonyl | π-π* Conjugation | High stabilization energy, indicating electron delocalization |

| n(O) of Carbonyl | π*(C=C) of Acrylic Acid | n-π* Hyperconjugation | Moderate stabilization energy, contributing to planarity |

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). avogadro.ccias.ac.in AIM analysis is used to characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker non-covalent interactions. ias.ac.in This is achieved by locating bond critical points (BCPs)—points where the gradient of the electron density is zero. ias.ac.in The properties of the electron density at these BCPs, such as its magnitude and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's strength and character.

For this compound, an AIM analysis would:

Define Bond Paths: Confirm the existence and delineate the paths of all covalent bonds within the molecule. ias.ac.in

Characterize Bonds: The values of ρ(r) and its Laplacian at the BCPs would characterize the C=C, C-C, C=O, C-O, and O-H bonds, confirming the covalent nature and relative strengths of these interactions.

Identify Non-Covalent Interactions: Potentially identify weak intramolecular interactions, such as hydrogen bonds, that might influence the molecule's preferred conformation.

Table 3: Key Parameters in AIM Analysis and Their Interpretation

| AIM Parameter at BCP | Interpretation for Covalent Bonds |

|---|---|

| Electron Density (ρ(r)) | High value indicates significant charge accumulation, typical of a strong covalent bond. |

| Laplacian of Electron Density (∇²ρ(r)) | A large negative value signifies a shared interaction, characteristic of covalent bonds. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, electronic transitions, and kinetic stability. wikipedia.orgnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.compku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a crucial parameter:

A small energy gap implies high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. mdpi.com

A large energy gap suggests high molecular stability and lower reactivity.

For this compound, FMO analysis would likely show:

HOMO: Predominantly localized on the electron-rich p-methylphenyl (tolyl) group.

LUMO: Primarily distributed over the electron-withdrawing benzoylacrylic acid portion, specifically the α,β-unsaturated carbonyl system.

Table 4: FMO Parameters and Their Chemical Significance

| Parameter | Description | Significance for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. A higher energy suggests it is a better electron donor. pku.edu.cn |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. A lower energy suggests it is a better electron acceptor. mdpi.compku.edu.cn |

Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

As a versatile intermediate, 3-(4-Methylbenzoyl)acrylic acid serves as an essential building block in multi-step chemical syntheses. chemimpex.com Its bifunctional nature, containing both a ketone and a carboxylic acid, allows it to undergo a variety of chemical reactions, making it a staple for researchers developing new materials and chemical entities. chemimpex.com

This compound is a recognized intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Its framework is incorporated into larger, more complex molecules designed for biological activity. Research has indicated its use in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides. ontosight.ai

Further investigation into its biological potential has revealed that the trans-isomer of this compound acts as a potent and selective inhibitor of serine/threonine protein kinases. biosynth.com Specifically, it has been demonstrated to inhibit the proliferation of eosinophils and suppress the release of leukotrienes from human mast cells by inhibiting phosphatidylcholine-specific phospholipase C. biosynth.com This activity highlights its role not just as a structural precursor but as a scaffold for developing targeted therapeutic agents. A related compound, 3-(4-Methylbenzoyl)propionic acid, is also utilized as an intermediate in the agrochemical and pharmaceutical sectors. chemicalbook.com

In the realm of materials science, this compound is employed as a monomer or building block for creating specialty polymers and high-performance coatings. chemimpex.comontosight.ai Its incorporation into polymer chains can enhance specific properties of the resulting material, such as flexibility and thermal stability, making it suitable for advanced material formulations. chemimpex.com

The compound's stability and reactivity are particularly advantageous in the synthesis of coatings and adhesives, where it contributes to improved performance characteristics. chemimpex.com It is used in formulating UV-curable coatings, where it promotes excellent adhesion and durability, properties that are highly sought after in industrial and automotive applications. chemimpex.com Research into related structures, such as yttrium 3-(4-methylbenzoyl)propanoate, shows ongoing exploration of this chemical motif for enhancing the corrosion resistance of epoxy coatings. european-coatings.com

Table 1: Summary of Applications in Organic Synthesis

| Application Area | Specific Use | Key Outcome/Property | Reference |

|---|---|---|---|

| Pharmaceuticals | Intermediate for NSAIDs | Synthesis of active drug molecules | ontosight.ai |

| Serine/threonine kinase inhibitor | Inhibition of eosinophil proliferation | biosynth.com | |

| Agrochemicals | Intermediate for herbicides | Synthesis of active agrochemical compounds | ontosight.ai |

| Polymers | Monomer for specialty polymers | Enhanced flexibility and thermal stability | chemimpex.com |

| Coatings | Component in UV-curable coatings | Improved adhesion and durability | chemimpex.com |

| Component in adhesive formulations | Enhanced performance characteristics | chemimpex.com |

Advanced Material Applications

The distinct properties of this compound lend themselves to several advanced material applications, particularly where interaction with light or molecular self-assembly is a key feature.

This compound is recognized for its potential application as a photoinitiator in ultraviolet (UV) curable systems. chemimpex.com Photoinitiators are compounds that, upon absorbing UV light, generate reactive species like free radicals, which in turn initiate polymerization of monomers and oligomers, such as acrylates. google.com This process, known as UV curing, rapidly transforms a liquid coating or ink into a solid film. The efficiency of this curing process makes it highly valuable in the printing and coatings industries, where it leads to high-quality finishes and improved durability. chemimpex.com The molecular structure of this compound is suitable for this function, enabling efficient curing and contributing to the final properties of the cured material. chemimpex.com

The broader class of 3-(aryl)acrylic acids, to which this compound belongs, has been a subject of study in supramolecular chemistry. nih.gov Research has explored the supramolecular photocycloaddition (PCA) of compounds like 3-(phenyl)acrylic acid, where host molecules such as cavitands are used to direct the formation of specific cyclobutane (B1203170) products upon photoirradiation. nih.gov These studies use the stereo- and regioselectivity of the reaction products to understand the nature of weak intermolecular interactions within the supramolecular assembly. nih.gov The principles derived from the study of related 3-(aryl)acrylic acids provide a framework for understanding how this compound could be utilized in designing complex, light-mediated supramolecular systems.

While direct studies detailing the use of this compound in nanomaterials are not prominent, its chemical structure makes it a strong candidate for such applications. The functionalization of nanoparticle surfaces with small organic ligands is a cornerstone of nanomaterials research, used to adjust properties like solubility, stability, and biological interaction. nih.gov The carboxylic acid group on this compound is particularly suitable for covalently bonding to nanoparticle surfaces. nih.gov Polymers based on acrylic acid, such as poly(acrylic acid), are commonly used to create hydrophilic and biocompatible coatings on nanoparticles, which can improve their circulation time in biological systems and provide handles for further functionalization. nih.gov Therefore, this compound represents a potential small-molecule ligand for tailoring the surface properties of nanomaterials for applications in drug delivery, imaging, and diagnostics.

Mechanistic Insights into Material Performance Enhancement

The utility of this compound in enhancing material performance stems from the distinct functionalities within its molecular structure: the acrylic acid moiety, the benzoyl group, and the para-substituted methyl group. These components provide a combination of reactivity for polymerization, strong interfacial interactions, and structural stability, which are key to its efficacy in polymers and coatings.

The primary mechanism for performance enhancement involves its role as a monomer in polymerization and as an agent for surface modification. When incorporated into polymer chains, it can significantly alter the final properties of the material, such as thermal stability and flexibility. chemimpex.com In the context of coatings, particularly UV-curable systems, it contributes to improved adhesion and durability through chemical bonding and its potential to act as a photoinitiator. chemimpex.com

Detailed research into related compounds, such as 3-(4-methylbenzoyl)propionic acid, provides a model for understanding its function as a corrosion inhibitor. The proposed mechanism involves a multi-point interaction with metal surfaces. The carboxylate group of the molecule coordinates in a bridging mode to two metal ions (e.g., FeIII) on the substrate surface. Simultaneously, the keto group can form hydrogen bonds with surface hydroxyl groups. This dual interaction ensures strong adsorption. Following this, the aromatic rings of the adsorbed molecules arrange themselves to form a dense, hydrophobic layer that acts as a barrier to corrosive agents. acs.org This mechanism of forming a protective film through adsorption is a common trait among organic corrosion inhibitors containing heteroatoms and aromatic rings. bjbabs.orgnih.gov

The acrylic acid portion of the molecule is fundamental to its application in polymer science. The carbon-carbon double bond in the acrylic group is susceptible to free-radical polymerization. In UV-curable systems, photoinitiators generate free radicals upon exposure to UV light, which attack this double bond, initiating a chain reaction that leads to the formation of a cross-linked polymer network. core.ac.ukbio-rad.com The ability of this compound to participate in these rapid curing processes is crucial for applications in coatings and adhesives, resulting in durable and high-quality finishes. chemimpex.com Furthermore, research on similar acrylic monomers has shown that covalently or ionically bonding them to the polymer network is a highly effective strategy for creating robust materials, such as advanced corrosion-inhibiting coatings. acs.org

The table below summarizes the mechanistic contributions of the different functional groups within this compound to the enhancement of material properties.

| Functional Group | Mechanistic Action | Resulting Performance Enhancement | Supporting Evidence/Analogy |

|---|---|---|---|

| Carboxylic Acid Group (-COOH) | Coordinates with metal ions on a substrate surface (e.g., 1,3-bridging didentate coordination to FeIII ions). | Promotes strong adhesion to metallic substrates; acts as an anchor point for corrosion inhibition. acs.org | Studies on 3-(4-methylbenzoyl)propionic acid show strong surface binding via the carboxylate group. acs.org |

| Keto Group (C=O) | Forms hydrogen bonds with surface hydroxyl groups. | Enhances adsorption onto surfaces, complementing the carboxylic acid's coordination for robust film formation. acs.org | Molecular modeling of related inhibitors indicates hydrogen bonding between the keto group and surface hydroxides. acs.org |

| Aromatic Ring (Benzene) | Participates in close-packing arrangements (π-π stacking) on the material surface. | Creates a dense, hydrophobic barrier that repels water and corrosive species; contributes to thermal stability. chemimpex.comacs.org | Efficient packing of aromatic end groups is proposed to generate the protective hydrophobic layer in corrosion inhibitors. acs.org |

| Acrylic Double Bond (C=C) | Undergoes free-radical polymerization, enabling it to act as a monomer or co-monomer. | Allows for covalent incorporation into polymer backbones, enhancing durability and enabling the formulation of UV-curable coatings. chemimpex.comacs.org | Fundamental principle of acrylate (B77674) polymerization used in a vast range of polymer and coating applications. core.ac.uk |

Biological Interactions and Mechanistic Research Excluding Clinical Data

Environmental Fate and Degradation Pathways Academic Perspective

Theoretical Considerations of Environmental Mobility and Persistence

The mobility and persistence of a chemical in the environment are key determinants of its potential for transport and long-term impact. These characteristics are governed by properties such as water solubility, soil and sediment adsorption, and resistance to degradation.

Safety Data Sheets (SDS) for 3-(4-Methylbenzoyl)acrylic acid suggest that it has low water solubility. researchgate.net This property would indicate that the compound is not likely to be highly mobile in aqueous systems. researchgate.net Consequently, spillage is considered unlikely to penetrate the soil to a significant extent. researchgate.nettandfonline.com This low solubility suggests a preference for partitioning to solid phases, such as soil organic matter and sediments, which would limit its transport via surface water or groundwater.

The persistence of this compound in the environment is a more complex consideration. As an organic acid, it has the potential to dissociate in water, which can influence its behavior. The acrylic acid backbone is generally considered to be biodegradable. dcceew.gov.auinchem.org However, the presence of the aromatic benzoyl group, a feature of aromatic ketones, may increase its resistance to rapid degradation. Aromatic ketones can be persistent in some environmental compartments, although they can also be subject to photodegradation. researchgate.netoup.comosti.gov

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals when experimental data is scarce. tandfonline.comecetoc.orgnih.goveuropa.euresearchgate.net These models use the molecular structure of a compound to estimate properties like its octanol-water partition coefficient (Kow), which is an indicator of its potential for bioaccumulation, and its biodegradability. While specific QSAR predictions for this compound are not publicly available, the principles of these models suggest that the combination of a hydrophilic carboxylic acid group and a lipophilic aromatic ketone structure would result in a moderate potential for both adsorption to organic matter and some degree of persistence.

Table 1: Theoretical Environmental Properties of this compound

| Property | Theoretical Assessment | Rationale |

| Water Solubility | Low | Based on Safety Data Sheet information. researchgate.net The hydrophobic 4-methylbenzoyl group likely dominates over the hydrophilic carboxylic acid group. |

| Soil Adsorption | Moderate to High | Low water solubility suggests a tendency to adsorb to soil organic carbon. The aromatic ring can also contribute to sorption. |

| Mobility in Soil | Low | High adsorption to soil particles would limit leaching into groundwater. tandfonline.com |

| Bioaccumulation | Low to Moderate | The octanol-water partition coefficient would need to be determined, but the presence of the aromatic ring suggests some potential for bioaccumulation. However, for the related acrylic acid, bioaccumulation is not expected to be significant. dcceew.gov.au |

| Persistence | Moderate | The aromatic ketone structure may confer resistance to rapid biodegradation. However, photodegradation is a potential removal pathway. |

Potential Degradation Pathways in Environmental Systems

The degradation of this compound in the environment is likely to proceed through a combination of biotic and abiotic pathways. The relative importance of these pathways will depend on environmental conditions such as the presence of sunlight, microbial populations, and oxygen levels.

Abiotic Degradation:

One of the most probable abiotic degradation pathways for this compound is photodegradation. Aromatic ketones are known to absorb ultraviolet (UV) light, which can lead to their excitation to a triplet state. researchgate.netacs.org These excited triplet states are reactive species that can initiate further chemical reactions, including the degradation of the ketone itself or the photosensitized degradation of other organic compounds in the water. researchgate.netacs.orgnih.gov The presence of the acrylic acid moiety may also influence the photochemical behavior of the molecule. For the related compound 2,4-dihydroxybenzophenone, photodegradation can be an accelerated process. acs.org

Hydrolysis of the acrylic acid part of the molecule is another possible, though likely minor, abiotic degradation pathway.

Biotic Degradation:

The biodegradability of this compound will be highly dependent on the ability of microorganisms to metabolize this specific chemical structure. While some general statements in safety data sheets suggest it is not expected to be problematic in wastewater treatment plants, detailed academic studies are lacking. researchgate.netthermofisher.comfishersci.com

The molecule presents two key structural features for microbial attack: the acrylic acid chain and the aromatic ring system.

Degradation of the Acrylic Acid Moiety: Acrylic acid itself is known to be biodegradable under both aerobic and anaerobic conditions. dcceew.gov.auinchem.org Microorganisms can potentially utilize the acrylic acid portion of the molecule as a carbon source.

Degradation of the Aromatic System: The biodegradation of aromatic ketones has been documented. oup.comosti.gov The pathway for the breakdown of the 4-methylbenzoyl group would likely involve initial enzymatic attacks, such as hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the methyl group on the benzene (B151609) ring may influence the rate and pathway of degradation. The biodegradation of aromatic compounds is a well-established microbial process, though the specific enzymes required for the degradation of this substituted benzoyl structure would need to be present in the microbial community. niscpr.res.inresearchgate.netfrontiersin.org

It is also possible that the initial degradation steps involve the cleavage of the bond between the benzoyl group and the acrylic acid chain, leading to the formation of p-toluic acid and acrylic acid derivatives, which would then be further degraded individually.

Table 2: Potential Degradation Pathways and Products

| Degradation Pathway | Description | Potential Intermediate/Final Products |

| Photodegradation | Absorption of UV light leading to molecular transformation. The aromatic ketone is the primary chromophore. | Cleavage products of the acrylic acid chain, hydroxylated aromatic species, and potentially smaller organic acids and carbon dioxide. |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. Likely involves enzymatic attack on both the aromatic ring and the acrylic acid side chain. | p-Toluic acid, hydroxylated derivatives, catechols, and intermediates of the Krebs cycle, ultimately leading to carbon dioxide and water. |